molecular formula C12H14ClNO B1324104 2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine CAS No. 909421-71-2

2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine

Cat. No.: B1324104
CAS No.: 909421-71-2
M. Wt: 223.7 g/mol
InChI Key: GKWHSYGCGDRJHK-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine is a pyridine derivative characterized by a chloro substituent at the 2-position and a 3-oxocyclohexylmethyl group at the 5-position. Its structural uniqueness lies in the cyclohexanone moiety, which may influence its physicochemical properties and biological activity compared to simpler pyridine derivatives.

Properties

IUPAC Name

3-[(6-chloropyridin-3-yl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-12-5-4-10(8-14-12)6-9-2-1-3-11(15)7-9/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWHSYGCGDRJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641823
Record name 3-[(6-Chloropyridin-3-yl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909421-71-2
Record name 3-[(6-Chloro-3-pyridinyl)methyl]cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909421-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(6-Chloropyridin-3-yl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action of this compound.

Comparison with Similar Compounds

Core Structural Features

The compound shares the 2-chloro-5-substituted pyridine backbone with several analogs. Key variations lie in the substituent at the 5-position:

Compound Name Substituent at 5-Position Molecular Formula Key Applications/Notes References
2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine 3-Oxocyclohexylmethyl C₁₂H₁₄ClNO Discontinued; potential niche R&D use
2-Chloro-5-(chloromethyl)pyridine Chloromethyl C₆H₅Cl₂N Pesticide synthesis, corrosive, OSHA-regulated
2-Chloro-5-[(methylsulfonyl)methyl]pyridine Methylsulfonylmethyl C₈H₉ClNO₂S Pharmaceutical intermediate; safety protocols required
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine 3-Methyl-1,2,4-oxadiazole C₈H₆ClN₃O Structural studies; heterocyclic activity

Key Observations :

  • Chloromethyl and methylsulfonyl derivatives are more synthetically accessible and widely used in agrochemicals (e.g., pesticides) and pharmaceuticals, respectively .

Hazard Profiles and Regulatory Status

Compound Hazard Profile Regulatory Notes
This compound Unknown; discontinuation may imply uncharacterized risks No active commercial availability
2-Chloro-5-(chloromethyl)pyridine Corrosive, limited carcinogenic evidence, OSHA-hazardous Restricted in industrial settings
Methylsulfonyl Derivative Requires physician consultation upon exposure; no carcinogenicity data Complies with general lab safety norms

Biological Activity

2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine (CAS Number: 909421-71-2) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12_{12}H14_{14}ClNO
Molecular Weight: 223.7 g/mol
CAS Number: 909421-71-2
Key Functional Groups: Chlorine, pyridine ring, cyclohexyl group, ketone group.

The compound's structure features a pyridine ring substituted with a chloro group and a cyclohexyl ketone moiety, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50_{50} values in the low micromolar range against colorectal cancer cells, suggesting that this class of compounds may inhibit tumor growth effectively.

Cell Line IC50_{50} (μM)
HCT1160.35
Caco-20.54
AGS26.9
PANC-1>50
SMMC-772122.92

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for halting cancer progression. For example, studies have shown that certain derivatives can increase reactive oxygen species (ROS) production and disrupt mitochondrial membrane potential, leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, there is preliminary evidence suggesting antimicrobial activity associated with this compound. Similar pyridine derivatives have been investigated for their ability to inhibit bacterial growth and have shown promise as potential antimicrobial agents .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
  • Signal Pathway Modulation: It has been suggested that such compounds can modulate key signaling pathways like PI3K/AKT/mTOR, which are critical in cancer cell survival and growth .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar pyridine derivatives:

  • Cytotoxicity Studies: A study examining a structurally related compound demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2) with IC50_{50} values indicating strong antiproliferative effects .
  • Mechanistic Studies: Research indicates that these compounds can induce apoptosis through ROS generation and mitochondrial dysfunction, highlighting their potential as therapeutic agents in oncology .

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